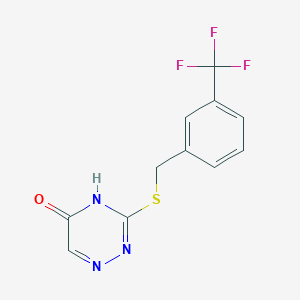

3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

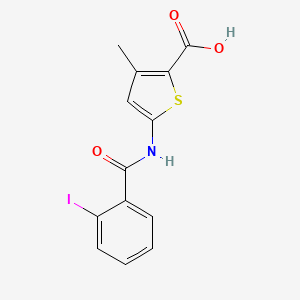

The compound “3-((3-(trifluoromethyl)benzyl)thio)-1,2,4-triazin-5(4H)-one” is a derivative of 1,2,4-triazin-5(4H)-one, which is a type of heterocyclic compound. The trifluoromethyl group and benzylthio group are attached to the triazine ring. Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Applications De Recherche Scientifique

Reactivity and Synthesis Applications

- Reactivity with THF: The reactivity of hypervalent iodine trifluoromethylating reagents towards THF (tetrahydrofuran) demonstrates the potential for creating new trifluoromethyl ethers, indicating a pathway for generating novel compounds with trifluoromethyl groups, which are significant in medicinal chemistry and materials science (Fantasia, Welch, & Togni, 2010).

- Synthesis of Novel Spiro Heterocycles: The efficient synthesis of novel spiro heterocycles containing a triazine nucleus underscores the importance of triazine derivatives in developing compounds with potential microbiological activity, hinting at the relevance of similar structures in drug discovery and development (Dabholkar & Ravi, 2010).

Molecular Structure and Properties

- Star-Shaped Compounds: Research on 1,3,5-triazine derivatives with star-shaped structures reveals insights into intramolecular charge transfer, demonstrating the utility of triazine cores in developing compounds for electronic and photonic applications (Meier, Holst, & Oehlhof, 2003).

- Regioselectivity in Electrocyclization: Studies on regioselectivity in electrocyclization of N-[as-triazin-3-yl]nitrilimines highlight the synthetic versatility of triazine derivatives, essential for designing specific molecular architectures (Shawali & Gomha, 2002).

Catalytic and Sensing Applications

- Metal Complex Formation: The synthesis and investigation of metal complexes with triazine-based ligands underscore the potential of triazine derivatives in catalysis and material science, particularly in the development of new materials with desirable electronic and magnetic properties (Morgan et al., 2014).

- Gas/Vapor Sorption and Sensing: The strategic design of triazine-based ligands for selective gas/vapor sorption and nanomolar sensing of pollutants in water illustrates the utility of triazine derivatives in environmental monitoring and safety (Das & Mandal, 2018).

Propriétés

IUPAC Name |

3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N3OS/c12-11(13,14)8-3-1-2-7(4-8)6-19-10-16-9(18)5-15-17-10/h1-5H,6H2,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPAYUZWJPJBAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-{[(7-bromo-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B2886222.png)

![2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2886225.png)

![5-((4-Benzylpiperazin-1-yl)(p-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2886231.png)

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(p-tolyl)acetamide](/img/structure/B2886232.png)

![3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886241.png)